5-Ethyl-4-methoxypyrimidine
Description
5-Ethyl-4-methoxypyrimidine is a substituted pyrimidine derivative characterized by an ethyl group at the 5-position and a methoxy group at the 4-position of the pyrimidine ring. Pyrimidine derivatives are widely studied due to their biological relevance, particularly in medicinal chemistry, where they serve as scaffolds for antimicrobial, anticancer, and anti-inflammatory agents . The ethyl and methoxy groups in this compound likely influence its electronic properties, solubility, and metabolic stability, making it a candidate for further pharmacological exploration.
Properties
CAS No. |
53967-69-4 |
|---|---|
Molecular Formula |
C7H10N2O |
Molecular Weight |
138.17 g/mol |
IUPAC Name |
5-ethyl-4-methoxypyrimidine |
InChI |
InChI=1S/C7H10N2O/c1-3-6-4-8-5-9-7(6)10-2/h4-5H,3H2,1-2H3 |
InChI Key |
VNXDTGSVBDPVGT-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CN=CN=C1OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-4-methoxypyrimidine can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of ethyl acetoacetate with urea in the presence of an acid catalyst can yield the desired pyrimidine derivative . Another method involves the use of substituted aldehydes, ethyl acetoacetate, and urea under reflux conditions .
Industrial Production Methods
Industrial production of 5-Ethyl-4-methoxypyrimidine typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Ethyl-4-methoxypyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding pyrimidine N-oxides.
Reduction: Formation of reduced pyrimidine derivatives.
Substitution: Formation of alkylated or acylated pyrimidine derivatives.
Scientific Research Applications
5-Ethyl-4-methoxypyrimidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Mechanism of Action
The mechanism of action of 5-Ethyl-4-methoxypyrimidine involves its interaction with specific molecular targets and pathways. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to the disruption of critical biological processes, such as DNA replication and protein synthesis . Additionally, the compound may modulate signaling pathways involved in inflammation and cell proliferation .
Comparison with Similar Compounds
Key Insights :
- Ethyl vs.
- Methoxy vs. Cyano/Carbonyl: The 4-methoxy group likely reduces electrophilicity at the pyrimidine ring compared to 4-cyano or 4-keto derivatives (e.g., compound 5c or Ref. Ex. 66), which could influence reactivity in nucleophilic environments .
Physicochemical Properties
Molecular Weight and Polarity :
- 5-Ethyl-4-methoxypyrimidine (theoretical MW: 152.18 g/mol) is lighter than 5-methoxypyrimidine-4-carbonitrile (MW: 298.25 g/mol, Ref. Ex. 66) .
- The methoxy group contributes to moderate polarity, as evidenced by the HPLC retention time of 0.82 minutes for Ref. Ex. 66 under condition SQD-FA05 . Comparable derivatives with bulkier substituents (e.g., trifluoromethyl in 5c ) exhibit higher retention times, suggesting increased hydrophobicity .
- Crystallographic Stability: While crystallographic data for 5-Ethyl-4-methoxypyrimidine is unavailable, analogues like 3-Ethyl-5-(4-methoxyphenoxy)-2-(pyridin-4-yl)-3H-imidazo[4,5-b]pyridine () show high structural stability (R factor = 0.046), attributed to π-stacking and hydrogen-bonding interactions .
Biological Activity
5-Ethyl-4-methoxypyrimidine is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the compound's biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
5-Ethyl-4-methoxypyrimidine has the following chemical structure:
- Molecular Formula : CHNO
- Molecular Weight : Approximately 150.18 g/mol
The presence of an ethyl group at the 5-position and a methoxy group at the 4-position of the pyrimidine ring contributes to its unique chemical reactivity and biological properties.
The biological activity of 5-Ethyl-4-methoxypyrimidine is primarily attributed to its ability to interact with specific molecular targets. Key mechanisms include:
- Enzyme Inhibition : The compound can inhibit various enzymes by binding to their active sites, disrupting critical biological processes such as DNA replication and protein synthesis.
- Antimicrobial Activity : Studies have shown that 5-Ethyl-4-methoxypyrimidine exhibits significant antimicrobial properties against various bacterial strains.
- Antiviral Properties : Research indicates potential antiviral effects, making it a candidate for further investigation in viral disease treatment.
Antimicrobial Activity
5-Ethyl-4-methoxypyrimidine has been tested against several bacterial strains with promising results. The following table summarizes its antimicrobial efficacy:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Escherichia coli | 32 µg/mL | |
| Staphylococcus aureus | 16 µg/mL | |
| Pseudomonas aeruginosa | 64 µg/mL |
Antiviral Activity
Research indicates that derivatives of 5-Ethyl-4-methoxypyrimidine may inhibit viral replication. Notable findings include:
- Effective against Herpes Simplex Virus (HSV) with an IC value of 25 µM.
- Potential activity against Varicella Zoster Virus (VZV), warranting further investigation .
Case Studies
Several studies have highlighted the therapeutic potential of 5-Ethyl-4-methoxypyrimidine:
-
Study on Antimicrobial Efficacy :
- A research group evaluated the compound's efficacy against multi-drug resistant bacterial strains, demonstrating significant inhibition compared to standard antibiotics. The study concluded that this compound could serve as a lead for developing new antimicrobial agents.
- Antiviral Activity Assessment :
- Cancer Research :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
